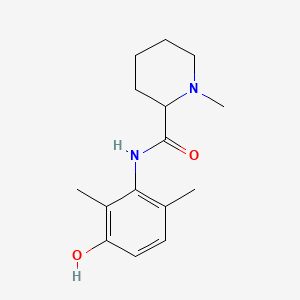

N-(3-Hydroxy-2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-Hydroxy-2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide, commonly known as HDMPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HDMPPA belongs to the class of piperidine derivatives, and its unique chemical structure has made it a subject of interest for researchers worldwide.

Aplicaciones Científicas De Investigación

Local Anesthetic in Veterinary Medicine

Mepivacaine is a local anesthetic often administered for diagnosis of lameness as a peri-neural or intra-articular anesthetic or as a local anesthetic during procedures such as Caslick’s surgery or wound suturing . It is commercially available as mepivacaine hydrochloride and the only FDA approved version for use in the horse is an injectable formulation sold under the trade name Carbocaine .

Pain Management in Medical Procedures

The introduction of a needle or a canula may remain painful for the patient. A major improvement was achieved with the incorporation of local anesthetics into the formulation for pain relief .

Pharmacokinetics Research

The pharmacokinetics of each anesthetic in rats were assessed . Substituting lidocaine with mepivacaine does not impact the properties of the gels, and thus both can be equally incorporated as anesthetics in soft-tissue fillers .

Metabolism Studies

Mepivacaine is rapidly absorbed post administration and has a large volume of distribution. Post administration, it is extensively metabolized via hydroxylation to two metabolites, 3 OH-mepivacaine and 4-hydroxy-mepivacaine. Metabolic clearance is high and these metabolites are rapidly excreted .

Research on Anesthetic Influence

In this study, two well-known anesthetics, lidocaine and mepivacaine, were systematically compared to assess their influence on filler mechanical and biological features .

Safety Research

The choice of mepivacaine is notably encouraged by its lower vasodilatory activity compared to lidocaine, with mepivacaine tending to either preserve or decrease peripheral blood flow, keeping a lower systemic concentration of mepivacaine over time, which would turn out to be an additional safety aspect .

Propiedades

IUPAC Name |

N-(3-hydroxy-2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-10-7-8-13(18)11(2)14(10)16-15(19)12-6-4-5-9-17(12)3/h7-8,12,18H,4-6,9H2,1-3H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVENKGUHBZKQPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)O)C)NC(=O)C2CCCCN2C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50857723 |

Source

|

| Record name | N-(3-Hydroxy-2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Hydroxy-2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide | |

CAS RN |

37055-90-6 |

Source

|

| Record name | N-(3-Hydroxy-2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-[2-Isopropoxyethoxy)methyl]phenoxy]-1,2-propanediol](/img/no-structure.png)